molecular formula C19H15Cl2O4P B12551273 (2,6-Dichlorophenyl)methyl diphenyl phosphate CAS No. 142209-23-2

(2,6-Dichlorophenyl)methyl diphenyl phosphate

Cat. No.: B12551273
CAS No.: 142209-23-2
M. Wt: 409.2 g/mol
InChI Key: ODAHFKLFCQBEPZ-UHFFFAOYSA-N
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Description

(2,6-Dichlorophenyl)methyl diphenyl phosphate represents a structurally specialized organophosphate compound with significant research potential across multiple scientific domains. This chemical features a unique hybrid structure combining dichlorophenyl and diphenyl phosphate motifs, creating distinctive physicochemical properties that make it valuable for specialized investigational applications. Researchers utilize this organophosphate derivative primarily as a reference standard in analytical chemistry, as a synthetic intermediate in novel compound development, and for structure-activity relationship studies in medicinal chemistry and agrochemical research. The compound's structural characteristics suggest potential research applications similar to those observed in related phosphate esters. While specific mechanistic studies on this exact compound are limited in current literature, its structural analogs demonstrate activity as plasticizers, flame retardants, and specialty additives in material science research . The dichlorophenyl component may contribute to enhanced metabolic stability and altered lipophilicity compared to simpler dialkyl phosphate esters, potentially influencing biological interactions and material compatibility properties. These characteristics make it particularly valuable for investigating structure-property relationships in polymer chemistry and developing novel material formulations. In biochemical research, the compound's structural similarity to known biologically active organophosphates suggests potential utility as a enzyme interaction probe or metabolic pathway modulator. Researchers should exercise appropriate handling precautions given the recognized reactivity profiles of organophosphate compounds generally. The presence of both phenyl and dichlorophenyl substituents may influence cytochrome P450 metabolism patterns and cellular permeability characteristics, making it a candidate for drug metabolism studies and toxicological research models. This product is designated For Research Use Only (RUO) and is strictly intended for laboratory investigation purposes. It is not approved for human or veterinary diagnostic or therapeutic applications, nor for household or commercial use. Researchers should consult relevant safety data sheets and implement appropriate engineering controls and personal protective equipment when handling this compound. Specific research applications should be conducted in compliance with all applicable institutional guidelines and governmental regulations governing chemical use and disposal.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142209-23-2

Molecular Formula

C19H15Cl2O4P

Molecular Weight

409.2 g/mol

IUPAC Name

(2,6-dichlorophenyl)methyl diphenyl phosphate

InChI

InChI=1S/C19H15Cl2O4P/c20-18-12-7-13-19(21)17(18)14-23-26(22,24-15-8-3-1-4-9-15)25-16-10-5-2-6-11-16/h1-13H,14H2

InChI Key

ODAHFKLFCQBEPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(OCC2=C(C=CC=C2Cl)Cl)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichlorophenyl)methyl diphenyl phosphate typically involves the reaction of 2,6-dichlorobenzyl chloride with diphenyl phosphate in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

2,6-Dichlorobenzyl chloride+Diphenyl phosphate(2,6-Dichlorophenyl)methyl diphenyl phosphate\text{2,6-Dichlorobenzyl chloride} + \text{Diphenyl phosphate} \rightarrow \text{this compound} 2,6-Dichlorobenzyl chloride+Diphenyl phosphate→(2,6-Dichlorophenyl)methyl diphenyl phosphate

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of efficient catalysts and solvents to enhance the reaction rate and yield. The product is then purified through various techniques such as recrystallization and chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichlorophenyl)methyl diphenyl phosphate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates and chlorinated derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various chlorinated and dechlorinated phosphates, as well as substituted derivatives with different functional groups.

Scientific Research Applications

2.1. Flame Retardants

One of the primary applications of (2,6-Dichlorophenyl)methyl diphenyl phosphate is as a flame retardant in polymer systems. It is used in hydraulic fluids and lubricants due to its ability to enhance thermal stability and reduce flammability. The compound's effectiveness as a flame retardant has been demonstrated in various studies where it was incorporated into polymer matrices to improve fire resistance without compromising mechanical properties .

Application AreaDescription
Flame RetardantsEnhances thermal stability in polymers
Hydraulic FluidsUsed in flame retardant hydraulic fluids
LubricantsActs as a lubricant additive to improve performance

2.2. Toxicological Studies

Research has highlighted the toxicological effects of this compound, particularly its impact on biological systems. Studies have shown that exposure to this compound can disrupt lipid metabolic processes in organisms. For instance, a multi-omics analysis revealed that low doses of diphenyl phosphate significantly affected fatty acid catabolism in mice, indicating potential health risks associated with environmental exposure .

2.3. Environmental Monitoring

The compound serves as a biomarker for assessing exposure to aryl phosphate esters, especially in ecological studies aimed at understanding the impact of these substances on wildlife and human health. Its presence in environmental samples has been linked to adverse effects on aquatic organisms, prompting investigations into its persistence and bioaccumulation potential .

3.1. Neurotoxic Effects

A study investigating the neurotoxic properties of organophosphorus compounds found that this compound could bind covalently to specific proteins in the brain, potentially leading to neurotoxicity. The research indicated that doses resulting in neurotoxic effects correlated with alterations in phosphorylation sites within neuronal tissues .

3.2. Exposure Assessment in Aquatic Environments

In an environmental risk evaluation report, researchers assessed the behavior of this compound in aquatic environments. The study utilized gas chromatography to analyze its solubility and persistence in water systems, highlighting the need for stringent monitoring due to its potential ecological impacts .

Mechanism of Action

The mechanism of action of (2,6-Dichlorophenyl)methyl diphenyl phosphate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Tris(2,6-Dichlorophenyl) Phosphate

  • Molecular Formula : C18H9Cl6O4P .
  • Structure : Three 2,6-dichlorophenyl groups attached to a phosphate core.
  • Key Differences: Higher chlorine content (6 Cl atoms vs. 2 Cl in the target compound) increases molecular weight (580.8 g/mol) and likely reduces solubility in polar solvents.

HC Blue No. 15 (COLIPA C182)

  • Chemical Name: 4-[(2,6-Dichlorophenyl)(4-imino-3,5-dimethylcyclohexa-2,5-dien-1-ylidene)methyl]-2,6-xylidine phosphate .
  • Structure: Combines a 2,6-dichlorophenyl group with a complex cyclohexadienyl-imino moiety and a dimethylxylidine group.
  • Key Differences: Extended conjugation and aromaticity may enhance UV absorption, making it suitable as a hair dye. Safety Concerns: The SCCS highlighted insufficient data on genotoxicity and stability, necessitating further testing before consumer use .

Di(2,6-Dimethylphenyl) 2,4,6-Trimethylphenyl Phosphate

  • Molecular Formula : C25H29O4P .
  • Structure : Methyl-substituted phenyl groups at the 2,6-positions and a 2,4,6-trimethylphenyl group.
  • Key Differences: Methyl groups (electron-donating) vs. Lower density and higher volatility compared to chlorinated analogs .

4-[(2,6-Dichlorophenyl)methyl]-2,6-Xylidine Phosphate Derivatives

  • Example : 4-[(2,6-Dichlorophenyl)methyl]-2,6-dimethylbenzenamine phosphate.
  • Structure : Similar to the target compound but with an additional amine-functionalized aromatic system.
  • Key Differences: The amine group introduces basicity, affecting solubility in acidic environments. Potential for higher reactivity in biological systems due to the free amino group .

Comparative Data Table

Compound Name Molecular Formula Substituents Key Properties Safety Data
(2,6-Dichlorophenyl)methyl diphenyl phosphate Not explicitly provided 2,6-dichlorophenylmethyl, diphenyl Likely moderate stability, high lipophilicity Limited data
Tris(2,6-dichlorophenyl) phosphate C18H9Cl6O4P Three 2,6-dichlorophenyl High thermal stability, low solubility Persistent environmental concerns
HC Blue No. 15 C23H25Cl2N2O4P Cyclohexadienyl-imino, dimethylxylidine UV-active, dye applications Insufficient genotoxicity data
Di(2,6-dimethylphenyl) 2,4,6-trimethylphenyl phosphate C25H29O4P Methyl-substituted phenyls High hydrolytic resistance No significant hazards reported

Research Findings and Implications

  • Stability : Chlorinated analogs like Tris(2,6-dichlorophenyl) phosphate exhibit superior thermal stability but pose environmental persistence risks. Methyl-substituted derivatives (e.g., Di(2,6-dimethylphenyl) variants) trade halogenated persistence for improved biodegradability .
  • Toxicity: The SCCS’s emphasis on missing genotoxicity data for HC Blue No. 15 underscores the need for rigorous testing of structurally complex phosphates .
  • Applications : Chlorinated phosphates are favored in flame retardants, while methylated or amine-functionalized variants find roles in dyes and specialty chemicals .

Biological Activity

(2,6-Dichlorophenyl)methyl diphenyl phosphate (DPhP) is a compound of increasing interest due to its biological activities and potential implications in various fields, including toxicology and pharmacology. This article presents a detailed examination of the biological activity of DPhP, encompassing its mechanisms of action, toxicological profiles, and relevant case studies.

  • Molecular Formula : C18_{18}H16_{16}Cl2_2O4_4P
  • Molecular Weight : 364.19 g/mol
  • LogP : 3.9 (indicating moderate lipophilicity)

Mechanisms of Biological Activity

DPhP exhibits several biological activities primarily through its interaction with cellular pathways. Key findings include:

  • Inhibition of Lysosomal Phospholipase A2 :
    • DPhP has been shown to inhibit lysosomal phospholipase A2 (PLA2), an enzyme critical for lipid metabolism. This inhibition can lead to phospholipidosis, a pathological condition characterized by the accumulation of phospholipids within lysosomes .
  • Impact on Lipid Metabolism :
    • Studies indicate that DPhP disrupts lipid catabolic processes by down-regulating genes associated with fatty acid metabolism, particularly those regulated by peroxisome proliferator-activated receptor alpha (PPARα) .
  • Toxicological Effects :
    • Chronic exposure to DPhP has been linked to adverse effects on body weight and metabolic profiles in animal models, suggesting potential risks associated with environmental exposure .

In Vitro Studies

  • Cell Viability and Toxicity :
    • In vitro assays have demonstrated that DPhP affects cell viability in various cell lines, indicating its potential cytotoxic effects at certain concentrations .

In Vivo Studies

  • Animal Models :
    • Research involving FVB mice showed significant metabolic disruptions following exposure to DPhP. Multi-omics analyses revealed alterations in metabolic pathways related to lipid metabolism, confirming the compound's biological impact even at low doses .

Case Studies

  • Phospholipidosis Induction :
    • A study highlighted that DPhP could induce phospholipidosis in cultured cells, which was assessed using specific staining techniques. The results indicated a dose-dependent relationship between DPhP concentration and the degree of phospholipid accumulation .
  • Metabolomic Profiling :
    • Another investigation utilized metabolomic profiling to assess the effects of chronic DPhP exposure on liver tissues in mice. The findings revealed significant alterations in lipid profiles and gene expression related to fatty acid metabolism, underscoring the compound's disruptive effects on metabolic homeostasis .

Table 1: Summary of Biological Activities of DPhP

Activity TypeDescriptionReference
Enzyme InhibitionInhibits lysosomal PLA2
CytotoxicityAffects cell viability in vitro
Metabolic DisruptionAlters lipid metabolism pathways

Table 2: In Vivo Effects of DPhP on Mice

Exposure DurationDose (mg/kg)Body Weight Change (%)Lipid Metabolism Genes Downregulated
Acute5+13HMGCS2
Chronic10-4PPARα

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